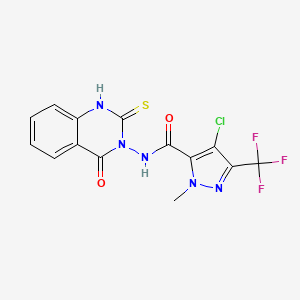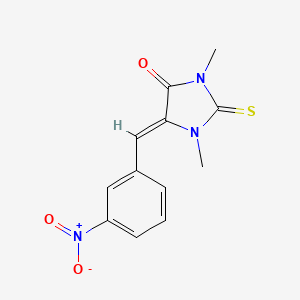![molecular formula C21H19ClN2O4S B4580236 N-(5-chloro-2-phenoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4580236.png)
N-(5-chloro-2-phenoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(5-chloro-2-phenoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide involves multiple steps, including condensation, methylation, and specific substitutions to introduce various functional groups. For instance, novel benzamides, including compounds with morpholinylmethyl substituents, have been synthesized to evaluate their gastrokinetic activity, showcasing the complexity of synthetic routes employed to derive functional derivatives (Kato et al., 1992).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography, providing insights into the compound's geometry and electron distribution, which are crucial for understanding its reactivity and interactions with biological targets. For example, the crystal structure of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide revealed its monoclinic space group and specific molecular dimensions, aiding in the understanding of its biological activity (Wei Li et al., 2008).
Chemical Reactions and Properties
Compounds in this class participate in various chemical reactions, including base-catalyzed and acid-catalyzed rearrangements, highlighting their reactive nature and potential for further chemical modifications. Such reactions are pivotal for synthesizing analogs with enhanced biological activities or for linking the compound to other molecules for targeted delivery (A. Fahmy et al., 1977).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystal structures, are influenced by their molecular architecture. These properties are essential for predicting the compound's behavior in biological systems and its formulation for potential therapeutic applications. Highly soluble polyamides derived from related structures demonstrate the significance of molecular design in achieving desirable physical characteristics (D. Liaw et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific transformations, define the scope of these compounds' applications. For instance, docking studies and structural analyses reveal how modifications in the chemical structure can impact the interaction with biological targets, such as enzymes, which is crucial for developing potent and selective therapeutic agents (B. Al-Hourani et al., 2015).
Wissenschaftliche Forschungsanwendungen
Materials Science and Chemical Synthesis
Research has demonstrated the use of related sulfonated aromatic diamine monomers in the preparation of novel thin-film composite nanofiltration membranes, which showed improved water flux and dye treatment capabilities due to enhanced surface hydrophilicity (Yang Liu et al., 2012). This highlights the potential of similar chemical structures in advancing materials for environmental applications.
Furthermore, polyamides and poly(amide-imide)s derived from related aromatic diamine monomers have been synthesized for their inherent high thermal stability and solubility in polar solvents, suggesting the compound's relevance in the development of high-performance polymers (A. Saxena et al., 2003).
Pharmacology and Drug Development
In the realm of pharmacology, related benzamide derivatives have been explored for their selective serotonin receptor agonistic properties, indicating the compound's potential in the design of novel prokinetic agents with reduced side effects (S. Sonda et al., 2004). This underscores the importance of such compounds in developing therapies for gastrointestinal disorders.
Additionally, research on indazole arylsulfonamides, which share structural similarities, as allosteric CC-chemokine receptor 4 (CCR4) antagonists has shown promising results in modulating immune responses (P. Procopiou et al., 2013). This suggests the compound's potential application in treating diseases with an immunological basis.
Antimicrobial and Antipathogenic Activity
Several studies have reported the synthesis of benzamide and sulfonamide derivatives, examining their antimicrobial and antipathogenic activities. These compounds have shown significant activity against various bacterial and fungal strains, indicating the role of N-(5-chloro-2-phenoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide related structures in the development of new antimicrobial agents (R. N. Patel et al., 2011; Kristina Mickevičienė et al., 2015).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-24(29(2,26)27)17-11-8-15(9-12-17)21(25)23-19-14-16(22)10-13-20(19)28-18-6-4-3-5-7-18/h3-14H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWFZWZDOSWPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-phenoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-[2-(ethylthio)benzoyl]glycinate](/img/structure/B4580153.png)
![N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-1-benzothiophene-3-carboxamide](/img/structure/B4580161.png)
![N-(2,6-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4580185.png)
![4-butyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4580187.png)
![ethyl 3-benzyl-8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate](/img/structure/B4580194.png)
![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-[(4-nitrophenyl)sulfonyl]benzamide](/img/structure/B4580199.png)

![1-[(4-fluorophenyl)sulfonyl]-2-(3-methylphenyl)pyrrolidine](/img/structure/B4580211.png)


![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B4580231.png)
![4-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4580244.png)
![N-(2-fluorophenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4580263.png)
![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4580265.png)